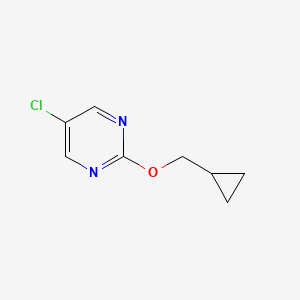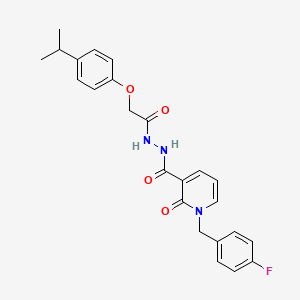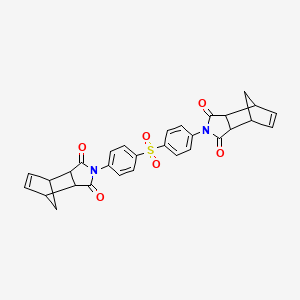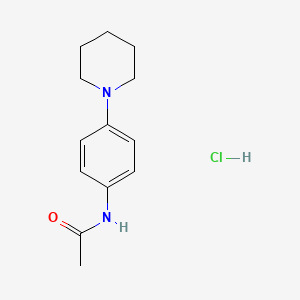
3-(4-cyanophenyl)-N-((5-cyclopropylpyridin-3-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-cyanophenyl)-N-((5-cyclopropylpyridin-3-yl)methyl)propanamide, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. CPP is a small molecule that has been shown to have a range of biological activities, including anti-inflammatory and analgesic effects.
Scientific Research Applications
Chemical Synthesis and Drug Design
Research in the area of chemical synthesis often explores compounds similar to "3-(4-cyanophenyl)-N-((5-cyclopropylpyridin-3-yl)methyl)propanamide" for their potential as intermediates in the synthesis of pharmaceuticals or for their inherent biological activities. For instance, the synthesis of pyrido[2,3-d]pyrimidines, amides, and other heterocyclic compounds often involves complex reactions that can lead to potential therapeutic agents. These processes might involve condensation reactions of substituted propanoic acids with aromatic amines, highlighting the compound's role in generating novel pharmacophores or improving pharmacokinetic properties of existing drugs (Harutyunyan et al., 2015).
Pharmacological Applications
Compounds with structural similarities to "this compound" are investigated for their pharmacological properties, including interactions with various biological targets. For example, neurokinin-1 receptor antagonists have been developed for clinical applications in treating conditions like depression and emesis, demonstrating the potential therapeutic value of related compounds (Harrison et al., 2001).
Antifungal, Antibacterial, and Cytotoxic Activities
The exploration of endophytic metabolites, including compounds structurally related to "this compound," has led to the discovery of new substances with significant antifungal, antibacterial, antioxidant, and cytotoxic activities. These findings are crucial for developing new antimicrobial agents and cancer therapies, underscoring the importance of natural product research in drug discovery (Xiao et al., 2014).
Material Science and Sensitization Applications
The chemical compound and its derivatives find applications in material science, particularly in the development of organic sensitizers for solar cell applications. The engineering of organic sensitizers that include similar structural motifs demonstrates their potential in enhancing the efficiency of solar energy conversion, highlighting the versatility of such compounds in applications beyond pharmacology (Kim et al., 2006).
properties
IUPAC Name |
3-(4-cyanophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c20-10-15-3-1-14(2-4-15)5-8-19(23)22-12-16-9-18(13-21-11-16)17-6-7-17/h1-4,9,11,13,17H,5-8,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLUOHYHABDVQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)CCC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-4-[[2-[(2-pyrazol-1-ylphenoxy)methyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2454926.png)

![3-(2-methoxyethyl)-5-methyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2454929.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2454932.png)

![4-(4-(dimethylamino)phenyl)-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2454934.png)

![N-[(2-fluorophenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2454937.png)
![2-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2454938.png)



